molecular formula C18H18Cl2N2O2 B2837358 (E)-4-(2,4-dichlorophenoxy)-N'-(4-methylbenzylidene)butanehydrazide CAS No. 326923-87-9

(E)-4-(2,4-dichlorophenoxy)-N'-(4-methylbenzylidene)butanehydrazide

Cat. No.: B2837358
CAS No.: 326923-87-9
M. Wt: 365.25
InChI Key: AXWYIEFZXFZMML-CIAFOILYSA-N
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Description

(E)-4-(2,4-dichlorophenoxy)-N'-(4-methylbenzylidene)butanehydrazide is a useful research compound. Its molecular formula is C18H18Cl2N2O2 and its molecular weight is 365.25. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Novel Heterocyclic Compounds : A study conducted by Bekircan, Ülker, and Menteşe (2015) involved the synthesis of novel heterocyclic compounds derived from a specific acetohydrazide, exploring their potential lipase and α-glucosidase inhibition activities. Although the starting compound differs, the research approach and methods could be analogous for the synthesis and biological activity investigation of "(E)-4-(2,4-dichlorophenoxy)-N'-(4-methylbenzylidene)butanehydrazide" derivatives (Bekircan, Ülker, & Menteşe, 2015).

  • Triazole-Thiol and Thiadiazole Derivatives : Düğdü et al. (2014) synthesized novel triazole-thiol and thiadiazole derivatives of the 1,2,4-triazole-3(5)-one class, including diacetohydrazides. These compounds were evaluated for their antimicrobial activities and antioxidant properties, suggesting a similar potential application for the chemical in synthesizing compounds with antimicrobial and antioxidant capabilities (Düğdü, Ünver, Ünlüer, & Sancak, 2014).

Optical and Material Properties

  • Optical Nonlinearity and Limiting Studies : Naseema et al. (2012) investigated the third-order nonlinear optical properties and optical limiting behavior of specific propane hydrazides, suggesting that compounds similar to "this compound" could be explored for their potential applications in optical devices like optical limiters and switches (Naseema, Manjunatha, Sujith, Umesh, Kalluraya, & Rao, 2012).

Antioxidant Properties

  • Oxidation Products of Antioxidants : Research by Rapta et al. (2009) on the oxidation products of certain N,N'-substituted p-phenylenediamines, which are crucial antioxidants in the rubber industry, could hint at the possibility of studying the oxidation and antioxidant mechanisms of "this compound" or its derivatives (Rapta, Vargová, Polovková, Gatial, Omelka, Majzlík, & Breza, 2009).

Catalytic and Chemical Properties

  • Catalytic Oxidation : Sutradhar et al. (2016) explored the catalytic activities of specific aroylhydrazone Cu(II) complexes in keto form towards the oxidation of cyclohexane. This study provides a framework for investigating the catalytic properties of "this compound" in similar oxidation reactions (Sutradhar, Alegria, Guedes da Silva, Martins, & Pombeiro, 2016).

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-[(E)-(4-methylphenyl)methylideneamino]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O2/c1-13-4-6-14(7-5-13)12-21-22-18(23)3-2-10-24-17-9-8-15(19)11-16(17)20/h4-9,11-12H,2-3,10H2,1H3,(H,22,23)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWYIEFZXFZMML-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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